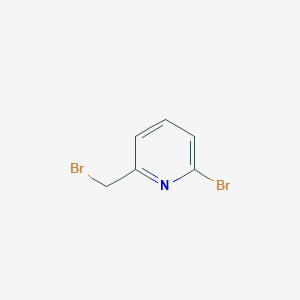

2-Bromo-6-(bromomethyl)pyridine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-6-(bromomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N/c7-4-5-2-1-3-6(8)9-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRDTCMNGSMEEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50513837 | |

| Record name | 2-Bromo-6-(bromomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83004-10-8 | |

| Record name | 2-Bromo-6-(bromomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-6-(bromomethyl)pyridine: A Key Intermediate in Pharmaceutical Research

CAS Number: 83004-10-8

This technical guide provides a comprehensive overview of 2-Bromo-6-(bromomethyl)pyridine, a pivotal building block for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis methodologies, and its significant role in the creation of novel therapeutic agents.

Physicochemical Properties

This compound is a solid organic compound valued for its bifunctional nature, incorporating both a reactive bromomethyl group and a pyridine ring substituted with a bromine atom. This unique structure makes it a versatile reagent in various organic syntheses.

| Property | Value | Source |

| CAS Number | 83004-10-8 | N/A |

| Molecular Formula | C₆H₅Br₂N | N/A |

| Molecular Weight | 250.92 g/mol | N/A |

| Appearance | Solid | N/A |

| IUPAC Name | This compound | N/A |

| InChI Key | LSRDTCMNGSMEEI-UHFFFAOYSA-N | N/A |

| SMILES | BrCc1cccc(Br)n1 | N/A |

Experimental Protocols for Synthesis

Several synthetic routes to this compound have been reported. Below are detailed experimental protocols for two common methods.

Synthesis from 2-Bromo-6-methylpyridine

This method involves the radical bromination of 2-bromo-6-methylpyridine.

Experimental Protocol:

-

To a solution of 2-bromo-6-methylpyridine (1.0 eq) in a suitable organic solvent such as dichloromethane, add N-bromosuccinimide (NBS) (1.0-1.2 eq).

-

Add a radical initiator, such as benzoyl peroxide or AIBN (catalytic amount).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis from 2,6-Bis(hydroxymethyl)pyridine

This protocol describes the conversion of the diol to the dibromide, which can be a precursor or a related compound of interest. A similar selective reaction on 2-bromo-6-(hydroxymethyl)pyridine would yield the target compound.

Experimental Protocol:

-

To pyridine-2,6-dimethanol (1.0 eq), slowly add hydrobromic acid (excess, e.g., 60% aqueous solution).[1]

-

Heat the reaction mixture to reflux (approximately 125 °C) for 6 hours.[1]

-

Cool the reaction mixture to room temperature.[1]

-

Dissolve the residue in water and neutralize the solution to pH 8 by the dropwise addition of a saturated sodium bicarbonate solution.[1]

-

Extract the aqueous layer with dichloromethane (4 x 50 mL).[1]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[1]

-

Remove the solvent by rotary evaporation.[1]

-

Purify the resulting material by flash column chromatography (e.g., EtOAc/hexanes gradient) to yield the product.[1]

Applications in Drug Discovery and Development

The dual reactivity of this compound makes it a valuable scaffold in medicinal chemistry for the synthesis of a wide range of biologically active molecules. The pyridine nitrogen can act as a hydrogen bond acceptor or a ligand for metal coordination, while the bromomethyl group is an excellent electrophile for nucleophilic substitution reactions.

Role as a Versatile Synthetic Intermediate

The logical workflow for utilizing this compound in a drug discovery program typically involves its reaction with various nucleophiles to introduce diversity and build molecular complexity. This is followed by further functionalization or coupling reactions to generate a library of compounds for biological screening.

Synthesis of Kinase Inhibitors

Pyridine-containing compounds are prevalent in the landscape of kinase inhibitors. The pyridine scaffold can form crucial hydrogen bonds within the ATP-binding pocket of kinases. While direct synthesis from this compound is not explicitly detailed in the provided search results, the synthesis of pyrrolo[2,3-d]pyrimidine-based tyrosine kinase inhibitors from α-bromomethylbenzylketones highlights the utility of the bromomethyl functionality in constructing such molecules.[2][3]

| Compound Class | Target Kinase(s) | Reported Activity | Reference |

| Pyrrolo[2,3-d]pyrimidines | EGFR, PDGFR-β, VEGFR-2 | Cytotoxic in whole-cell assays | [2][3] |

Development of Antiviral Agents

Pyridine derivatives have demonstrated a broad spectrum of antiviral activities against various viruses, including HIV, HCV, and HBV.[4][5] The synthesis of novel antiviral compounds often involves the incorporation of a pyridine moiety to enhance solubility and biological activity. For instance, a study on pyrimidine and theophylline nucleosides, synthesized using a bromomethyl-containing reagent, showed moderate inhibitory activity against the Hepatitis B virus.[6]

| Compound Class | Target Virus | Reported Activity | Reference |

| Pyrimidine Nucleoside Derivative | Hepatitis B Virus (HBV) | Moderate inhibition with mild cytotoxicity | [6] |

| Benzothiazolyl-pyridine Hybrids | H5N1, SARS-CoV-2 | Inhibition of viral replication | [7] |

Application in Central Nervous System (CNS) Drug Discovery

The pyridine nucleus is a common feature in many CNS-active compounds.[8][9] Derivatives of pyridine have been explored for their potential as anticonvulsant, anxiolytic, and antidepressant agents.[10] The ability to functionalize the pyridine ring at multiple positions, facilitated by intermediates like this compound, allows for the fine-tuning of physicochemical properties required for blood-brain barrier penetration and target engagement.

Signaling Pathways and Experimental Workflows

While a specific signaling pathway directly modulated by this compound is not applicable as it is an intermediate, the following diagram illustrates a generalized experimental workflow for synthesizing and evaluating a new series of kinase inhibitors derived from this scaffold.

Conclusion

This compound is a highly valuable and versatile intermediate in the field of drug discovery and development. Its unique structural features provide a convenient starting point for the synthesis of diverse libraries of compounds targeting a wide range of biological entities, including kinases and viral proteins, as well as those with activity in the central nervous system. The synthetic methodologies and applications outlined in this guide underscore its importance for researchers dedicated to the advancement of medicinal chemistry and the creation of novel therapeutics.

References

- 1. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-bromomethyl-3-hydroxy-2-hydroxymethyl-propyl pyrimidine and theophylline nucleosides under microwave irradiation. Evaluation of their activity against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. synthesis-of-biologically-active-molecules-through-multicomponent-reactions - Ask this paper | Bohrium [bohrium.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Special Issue: “Rational Design and Synthesis of Bioactive Molecules” - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI4-kinase type II Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

Technical Guide: 2-Bromo-6-(bromomethyl)pyridine in Synthetic Chemistry and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-(bromomethyl)pyridine is a versatile bifunctional heterocyclic building block crucial in synthetic organic chemistry and medicinal chemistry. Its distinct reactivity, stemming from the presence of both a brominated pyridine ring and a bromomethyl group, allows for sequential and site-selective reactions. This guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role as a precursor to compounds with potential therapeutic activities. Detailed experimental protocols and a summary of its synthetic utility are presented to aid researchers in its effective application.

Core Compound Properties

This compound is a solid at room temperature with a molecular weight of 250.92 g/mol .[1] Its structure features a pyridine ring substituted with a bromine atom at the 2-position and a bromomethyl group at the 6-position. This arrangement provides two reactive sites for nucleophilic substitution and cross-coupling reactions.

| Property | Value | Reference |

| Molecular Formula | C₆H₅Br₂N | [1] |

| Molecular Weight | 250.92 g/mol | [1] |

| Appearance | Solid | |

| InChI Key | LSRDTCMNGSMEEI-UHFFFAOYSA-N | [1] |

| SMILES | BrCc1cccc(Br)n1 |

Synthesis of this compound

The synthesis of this compound is typically achieved through the radical bromination of 2-bromo-6-methylpyridine. A common method involves the use of N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).

Experimental Protocol: Radical Bromination of 2-Bromo-6-methylpyridine

This protocol is adapted from a similar synthesis of 2-bromo-5-(bromomethyl)pyridine.[2]

Materials:

-

2-Bromo-6-methylpyridine

-

N-bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-6-methylpyridine (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.0 eq) and a catalytic amount of AIBN (e.g., 0.1 eq) to the solution.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere and stir for 3-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Alternatively, a method involving the reaction of 2-bromo-6-methylpyridine with liquid bromine has been described in a patent for the synthesis of 2-bromo-6-formylpyridine, where this compound is an intermediate.[3]

Synthetic Applications

The dual reactivity of this compound makes it a valuable intermediate for the synthesis of a wide range of more complex molecules, particularly those with potential biological activity. The bromomethyl group is susceptible to nucleophilic substitution, while the bromo-substituted pyridine ring can participate in various cross-coupling reactions.

General Reactivity Workflow

The differential reactivity of the two bromine substituents can be exploited for selective functionalization, as illustrated in the workflow below.

Caption: Synthetic utility of this compound.

Role in the Synthesis of Bioactive Scaffolds

Pyridine-based compounds are integral to the development of various therapeutic agents. Derivatives of 2,6-disubstituted pyridines have been investigated for their antimicrobial and kinase inhibitory activities. The synthesis of novel compounds with these properties often involves intermediates like this compound.

For instance, various pyridine derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against a range of microorganisms, including Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.[4] While specific data for this compound is not available, its utility lies in its ability to serve as a scaffold to generate libraries of such derivatives for screening.

Furthermore, the pyridine nucleus is a common feature in many kinase inhibitors. The design and synthesis of novel series of 2,6-disubstituted pyrazine derivatives as CK2 and PIM kinase inhibitors have been reported, highlighting the importance of this substitution pattern in targeting these enzymes.[5]

The logical workflow for employing this compound in a drug discovery context is outlined below.

Caption: Drug discovery workflow using the target molecule.

Conclusion

This compound is a valuable and highly reactive building block for organic synthesis. Its bifunctional nature allows for the strategic and selective introduction of various functional groups, making it an important precursor in the synthesis of complex molecules. For researchers in drug discovery, this compound offers a versatile scaffold for the generation of compound libraries for screening against various biological targets, including bacteria and protein kinases. The experimental protocols and synthetic workflows provided in this guide are intended to facilitate its application in the laboratory for the development of novel chemical entities.

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. CN109879815B - 2-bromo-6-aldehyde pyridine and preparation method thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-6-(bromomethyl)pyridine: A Versatile Building Block for Advanced Chemical Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-(bromomethyl)pyridine is a key bifunctional heterocyclic intermediate, distinguished by its two reactive sites that allow for sequential and selective chemical modifications. The presence of a bromine atom on the pyridine ring and a bromomethyl group provides orthogonal reactivity, making it an invaluable building block in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutics and advanced materials. Detailed experimental protocols, quantitative data, and visualizations of synthetic and biological pathways are presented to facilitate its use in research and development.

Chemical Structure and Properties

This compound is a solid organic compound with the chemical formula C₆H₅Br₂N. The pyridine ring is substituted at the 2-position with a bromine atom and at the 6-position with a bromomethyl group. This unique arrangement of functional groups is central to its synthetic utility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 83004-10-8 | [1][2] |

| Molecular Formula | C₆H₅Br₂N | |

| Molecular Weight | 250.92 g/mol | |

| IUPAC Name | This compound | [2] |

| Appearance | Solid | [2] |

| Density | 1.955 g/cm³ | [1] |

| Boiling Point | 274.896 °C at 760 mmHg | [1] |

| Flash Point | 120.053 °C | [1] |

| InChI Key | LSRDTCMNGSMEEI-UHFFFAOYSA-N | [2] |

| SMILES String | BrCc1cccc(Br)n1 |

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. While experimental spectra for the title compound are not widely published, predicted data and analysis of analogous compounds provide a reliable basis for characterization.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the methylene protons of the bromomethyl group. A predicted ¹H NMR spectrum in CDCl₃ shows a singlet for the methylene protons around δ 4.5 ppm and a set of multiplets for the three aromatic protons between δ 7.6 and 7.9 ppm.[1] For the closely related 2,6-bis(bromomethyl)pyridine, the methylene protons appear as a singlet at δ 4.56 ppm, and the aromatic protons show a triplet at δ 7.74 ppm and a doublet at δ 7.40 ppm.[3]

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms of the molecule. The bromomethyl carbon is expected to be in the aliphatic region, while the five carbons of the pyridine ring will appear in the aromatic region. The carbons attached to the bromine atoms will be significantly influenced by their electronegativity.

1.2.2. Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br have nearly equal natural abundance). This will result in a molecular ion peak cluster (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.[4] The fragmentation pattern is expected to involve the loss of bromine radicals and the bromomethyl group.[5][6]

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected absorptions include:

-

C-H stretching vibrations of the aromatic ring (above 3000 cm⁻¹).

-

C-H stretching vibrations of the methylene group (below 3000 cm⁻¹).

-

C=C and C=N stretching vibrations of the pyridine ring (in the 1600-1400 cm⁻¹ region).

-

C-Br stretching vibrations (typically in the lower wavenumber region, below 800 cm⁻¹).

Synthesis of this compound

This compound is typically synthesized from readily available precursors such as 2-bromo-6-methylpyridine or 2-bromo-6-(hydroxymethyl)pyridine. A common method involves the radical bromination of the methyl group.

Synthesis from 2-Bromo-6-methylpyridine

A detailed experimental protocol for the synthesis of this compound as an intermediate is described in Chinese patent CN109879815B.[7] This method involves the bromination of 2-bromo-6-methylpyridine using liquid bromine.

Experimental Protocol:

-

Reaction Setup: In a 250 mL reaction flask, add 2-bromo-6-methylpyridine (17.2 g, 0.1 mol), dichloromethane (34.4 mL), and water (34.4 mL).

-

Bromination: Cool the mixture to 10 °C in an ice-water bath with rapid stirring. Add liquid bromine (48 g, 0.3 mol) dropwise, maintaining the temperature between 10-20 °C.

-

Reaction: After the addition is complete, heat the reaction mixture to 50 °C and stir for 10 hours.

-

Work-up: After the reaction, cool the mixture and adjust the pH to 7-8 using a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product with an organic solvent. The resulting organic phase contains a mixture of this compound and 2-bromo-6-(dibromomethyl)pyridine. This mixture can be used in subsequent steps or purified further.

Caption: Synthetic workflow for the preparation of this compound.

Applications in Drug Discovery and Development

The unique bifunctional nature of this compound makes it a valuable scaffold for the synthesis of a diverse range of biologically active molecules. Its primary application lies in the construction of 2,6-disubstituted pyridine derivatives, which are key components of macrocycles and other complex ligands.

Precursor for Pyridine-Containing Macrocycles

Macrocyclic compounds are of significant interest in drug discovery as they can effectively target challenging protein-protein interactions (PPIs), which are often implicated in various diseases.[8][9] The rigid yet pre-organizable nature of the pyridine ring makes it an excellent component for constructing macrocycles with defined conformations. This compound serves as a versatile starting material for the synthesis of these macrocycles through reactions with various diamines and other linking units.[10][11]

Synthesis of Amyloid-β Aggregation Inhibitors

Alzheimer's disease is characterized by the aggregation of the amyloid-β (Aβ) peptide. Molecules that can inhibit this aggregation process are promising therapeutic candidates. Novel 2,6-disubstituted pyridine derivatives, synthesized from precursors like this compound, have been designed to interact with the β-sheet structure of Aβ, thereby preventing its aggregation.[12] The 2,6-diaminopyridine moiety, which can be installed using this compound, has been identified as a critical pharmacophore for this inhibitory activity.[12]

Caption: Role of Aβ aggregation in Alzheimer's and the point of intervention.

Experimental Protocol: Synthesis of a Pyridine-Based Macrocycle Precursor

The following is a representative protocol for the reaction of a 2,6-bis(bromomethyl)pyridine derivative, illustrating the type of transformation that this compound can undergo. This procedure can be adapted for reactions with various nucleophiles.

Experimental Protocol:

-

Reaction Setup: In a dried Schlenk flask under an inert atmosphere, dissolve 2,6-bis(bromomethyl)pyridine (1.8 g, 6.79 mmol) in dry THF (20 mL).

-

Addition of Nucleophile: In a separate flask, prepare a solution of the desired diamine or other bis-nucleophile in THF.

-

Reaction: Cool the solution of the bromopyridine to 0 °C in an ice-bath. Slowly add the solution of the nucleophile over a period of 50 minutes.

-

Completion: After the addition, warm the reaction mixture to room temperature and then heat to reflux for 30 minutes.

-

Work-up: Evaporate the solvent under reduced pressure. Dissolve the resulting solid in a mixture of CH₂Cl₂ (30 mL) and water (20 mL).

-

Purification: Separate the organic layer, dry it over anhydrous sulfate, and concentrate it. The crude product can be purified by crystallization or column chromatography.[3]

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its distinct reactive sites allow for a wide range of chemical transformations, making it particularly useful in the construction of complex molecules such as macrocycles and other ligands. Its application in the synthesis of compounds with potential therapeutic value, such as inhibitors of amyloid-β aggregation, highlights its importance for the drug discovery and development community. The experimental protocols and data presented in this guide are intended to facilitate the effective use of this compound in advancing chemical and biomedical research.

References

- 1. This compound, CAS No. 83004-10-8 - iChemical [ichemical.com]

- 2. This compound | 83004-10-8 [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CN109879815B - 2-bromo-6-aldehyde pyridine and preparation method thereof - Google Patents [patents.google.com]

- 8. Macrocycles as protein-protein interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Macrocycles as Protein-Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. longdom.org [longdom.org]

- 11. Mixed Macrocycles Derived from 2,6-Diformylpyridine and Opposite Enantiomers of trans-1,2-Diaminocyclopentane and trans-1,2-Diaminocyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties and Synthesis of 2-Bromo-6-(bromomethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 2-Bromo-6-(bromomethyl)pyridine, a key intermediate in organic synthesis. This document includes a compilation of its physicochemical characteristics, a detailed experimental protocol for its synthesis, and a workflow diagram for easy visualization of the synthetic process.

Core Physical and Chemical Properties

This compound is a solid compound at room temperature.[1] The following table summarizes its key physical and chemical properties.

| Property | Value | Source |

| CAS Number | 83004-10-8 | [1][2] |

| Molecular Formula | C₆H₅Br₂N | |

| Molecular Weight | 250.92 g/mol | |

| Physical Form | Solid | [1] |

| Boiling Point | 275 °C | |

| Flash Point | 120 °C | |

| Solubility | Slightly soluble in water. Soluble in alcohols and other organic solvents. | [3] |

| Storage Temperature | 2-8°C under an inert atmosphere | [1] |

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 2-bromo-6-methylpyridine. The following protocol is based on established methodologies.[5]

Experimental Protocol: Bromination of 2-Bromo-6-methylpyridine

Materials:

-

2-bromo-6-methylpyridine

-

Liquid bromine

-

Dichloromethane

-

Water

-

Sodium hydroxide (for neutralization)

-

Ice bath

Procedure:

-

In a suitable reaction vessel, prepare a solution of 2-bromo-6-methylpyridine in a mixture of dichloromethane and water.

-

Cool the reaction mixture to 10-20°C using an ice bath.

-

Slowly add liquid bromine dropwise to the cooled solution while maintaining the temperature between 10-20°C. The molar ratio of 2-bromo-6-methylpyridine to liquid bromine is typically around 1:3.[5]

-

After the addition of bromine is complete, raise the temperature of the reaction mixture to 40-60°C.

-

Allow the reaction to proceed for 8-12 hours at this temperature.[5]

-

Upon completion, cool the reaction mixture and carefully neutralize it with a sodium hydroxide solution to a pH of 7-8.

-

The product, a mixture of this compound and 2-bromo-6-(dibromomethyl)pyridine, can then be extracted using an organic solvent.[5]

-

Further purification can be achieved through column chromatography.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 2-bromo-6-methylpyridine.

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound | 83004-10-8 [sigmaaldrich.com]

- 2. 83004-10-8|this compound|BLD Pharm [bldpharm.com]

- 3. chembk.com [chembk.com]

- 4. 2-Bromo-6-(hydroxymethyl)pyridine, 96% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 5. CN109879815B - 2-bromo-6-aldehyde pyridine and preparation method thereof - Google Patents [patents.google.com]

In-Depth Technical Guide to the Safe Handling of 2-Bromo-6-(bromomethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data, handling procedures, and emergency protocols for 2-Bromo-6-(bromomethyl)pyridine, a key reagent in pharmaceutical and chemical synthesis. The information is presented to ensure safe laboratory practices and to mitigate potential risks associated with its use.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅Br₂N | [1] |

| Molecular Weight | 250.92 g/mol | [1] |

| CAS Number | 83004-10-8 | [2] |

| Appearance | Solid | [1] |

| Boiling Point | 275 °C | [3] |

| Density | 1.955 g/cm³ | [2] |

| Flash Point | 120 °C | [3] |

| Storage Temperature | 2-8 °C, under inert gas | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

Signal Word: Warning[1]

Hazard Pictogram: [1]

-

GHS07 (Exclamation Mark)

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is crucial when working with this compound to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this compound. The following PPE is recommended:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

-

Skin and Body Protection: A laboratory coat, long-sleeved clothing, and closed-toe shoes are mandatory.

Engineering Controls

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure that an eyewash station and safety shower are readily accessible.

Handling Procedures

-

Preparation: Before opening the container, ensure all necessary PPE is worn and engineering controls are functioning correctly. Have all necessary equipment and reagents for the experiment prepared and within reach to minimize movement with an open container.

-

Dispensing:

-

As this compound is a solid, carefully weigh the required amount in a fume hood.

-

Avoid generating dust. If dust is unavoidable, use appropriate respiratory protection.

-

Close the container tightly immediately after use.

-

-

General Hygiene:

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.

-

Storage Procedures

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

-

The recommended storage temperature is between 2 °C and 8 °C.[3]

-

Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[3]

-

Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an emergency, follow these procedures promptly.

First-Aid Measures

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.

-

If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

Spill and Leak Procedures

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

-

Containment: For a small spill, carefully sweep up the solid material, avoiding dust formation. Place it in a sealed, labeled container for disposal.

-

Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.

-

Personal Protection: Wear appropriate PPE, including respiratory protection, during the entire cleanup process.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a direct stream of water.

-

Specific Hazards: Thermal decomposition can produce toxic fumes, including nitrogen oxides and hydrogen bromide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

-

Dispose of this compound and any contaminated materials as hazardous waste.

-

Follow all federal, state, and local regulations for hazardous waste disposal.

-

Do not dispose of down the drain or in the regular trash.

Reactivity and Stability

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.

Logical Workflow for Safe Use

The following diagram illustrates the logical workflow for the safe handling of this compound from procurement to disposal.

References

An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-6-(bromomethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-(bromomethyl)pyridine is a versatile bifunctional pyridine derivative that serves as a valuable building block in organic synthesis. Its structure, featuring two distinct reactive sites—a bromine atom on the pyridine ring and a bromomethyl group—allows for a wide range of selective chemical transformations. This dual reactivity makes it an important intermediate in the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the reactivity profile of this compound, including detailed experimental protocols for key reactions and quantitative data to aid in synthetic planning.

Core Reactivity Principles

The reactivity of this compound is governed by the distinct electronic properties of its two bromo-substituents.

-

Bromomethyl Group (-CH₂Br): This benzylic-like bromide is highly susceptible to nucleophilic substitution (Sₙ2) reactions. The carbon atom is electrophilic and readily attacked by a wide range of nucleophiles, including amines, thiols, and alcohols. This reactivity is generally higher than that of the aromatic bromine.

-

2-Bromo Position: The bromine atom attached to the pyridine ring is a typical aryl halide. It is significantly less reactive towards classical nucleophilic aromatic substitution but is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings. The electron-withdrawing nature of the pyridine nitrogen atom facilitates the oxidative addition of palladium(0) to the C-Br bond.

This differential reactivity allows for selective and sequential functionalization of the molecule, making it a powerful tool for building molecular diversity.

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl group is the more reactive site for nucleophilic substitution. This allows for the introduction of a variety of functional groups at the 6-position of the pyridine ring while leaving the 2-bromo position intact for subsequent cross-coupling reactions.

Reaction with Nitrogen Nucleophiles

Primary and secondary amines readily displace the bromide of the bromomethyl group to form the corresponding aminomethylpyridine derivatives.

General Reaction Scheme:

Experimental Protocol: Gabriel Synthesis of 2-(Aminomethyl)-6-bromopyridine

This protocol is adapted from a similar synthesis involving a quinoline derivative and demonstrates a common method for introducing a primary amine.[1]

-

Phthalimide Substitution: To a stirred solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium phthalimide (1.0 eq) in portions.

-

Stir the mixture at room temperature for 5 hours.

-

Pour the reaction mixture into water and collect the resulting precipitate by filtration. Wash the solid with water to afford 2-((6-bromopyridin-2-yl)methyl)isoindoline-1,3-dione.

-

Hydrazinolysis: Suspend the intermediate from the previous step in ethanol.

-

Add hydrazine hydrate (50% solution, 1.2 eq) and reflux the mixture for 5 hours.

-

Cool the reaction mixture to 0 °C. The phthalhydrazide byproduct will precipitate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude 2-(aminomethyl)-6-bromopyridine. Further purification can be achieved by chromatography.

Reaction with Other Nucleophiles

While specific examples with this compound are not abundant in the searched literature, the high reactivity of the bromomethyl group suggests that reactions with other nucleophiles such as thiols (to form thioethers) and alcohols or phenols (to form ethers) should proceed under standard Sₙ2 conditions, typically in the presence of a non-nucleophilic base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, acetonitrile).

Palladium-Catalyzed Cross-Coupling Reactions at the 2-Bromo Position

The 2-bromo position of this compound is an ideal handle for introducing carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions. These reactions are typically performed after the functionalization of the bromomethyl group, but can also be carried out first, depending on the desired synthetic route and the stability of the coupling partners.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming biaryl compounds by reacting an aryl halide with an arylboronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely used in the synthesis of pharmaceutical compounds.[2]

General Reaction Scheme:

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives

This is a general procedure adaptable for 2-bromo-6-substituted pyridines.[3]

-

In a reaction vessel, combine the 2-bromo-6-substituted pyridine (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling of 2-Bromopyridines:

| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 95 | [4] |

| 2-Bromo-6-methoxypyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) / P(t-Bu)₃ (3.6) | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 88 | [4] |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[5]

General Reaction Scheme:

Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridines

This protocol for a similar substrate can be adapted for 2-bromo-6-substituted pyridines.[6]

-

To a reaction flask under an inert atmosphere, add the 2-bromo-6-substituted pyridine (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂), a copper(I) salt (e.g., CuI), and a ligand if necessary (e.g., PPh₃).

-

Add a solvent such as DMF and an amine base (e.g., triethylamine or diisopropylamine).

-

Add the terminal alkyne (1.1-1.5 eq).

-

Heat the reaction mixture, typically to a temperature between room temperature and 100 °C, and monitor its progress.

-

After completion, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the product by column chromatography.

Quantitative Data for Sonogashira Coupling of Bromopyridines:

| Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 | [6] |

| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | low (25%) | [7] |

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, using a palladium catalyst and a base.[8]

General Reaction Scheme:

Experimental Protocol: General Procedure for Heck Coupling

A general procedure for the Heck reaction is as follows:

-

Combine the 2-bromo-6-substituted pyridine (1.0 eq), the alkene (1.1-1.5 eq), a palladium source (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃ or PPh₃), and a base (e.g., Et₃N or K₂CO₃) in a suitable solvent (e.g., DMF, acetonitrile, or toluene).

-

Heat the mixture under an inert atmosphere to a temperature typically ranging from 80 to 140 °C.

-

Monitor the reaction until completion.

-

After cooling, perform a standard aqueous workup.

-

Purify the product by chromatography or recrystallization.

Stille Coupling

The Stille coupling reaction joins an organotin compound with an organohalide, catalyzed by palladium.[9]

General Reaction Scheme:

Experimental Protocol: General Procedure for Stille Coupling

A general procedure for the Stille coupling is as follows:[1]

-

In an inert atmosphere, dissolve the 2-bromo-6-substituted pyridine (1.0 eq) and the organostannane reagent (1.0-1.2 eq) in a degassed solvent such as DMF, toluene, or 1,4-dioxane.

-

Add a palladium catalyst, for example, Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.

-

In some cases, additives like CuI or LiCl may be beneficial.

-

Heat the reaction mixture, typically between 80 and 110 °C, until the starting material is consumed.

-

Cool the reaction and quench with an aqueous solution of KF to precipitate the tin byproducts.

-

Filter the mixture and perform a standard workup, followed by purification.

Sequential Functionalization

The differential reactivity of the two bromine atoms in this compound allows for sequential, one-pot functionalization, which is a highly efficient strategy for building molecular complexity.[10] A common approach is to first perform a nucleophilic substitution at the more reactive bromomethyl position, followed by a palladium-catalyzed cross-coupling reaction at the 2-bromo position.

Logical Workflow for Sequential Functionalization:

Caption: Sequential functionalization of this compound.

Applications in Synthesis

This compound is a key intermediate in the synthesis of a variety of target molecules, including:

-

Pharmaceuticals: The pyridine scaffold is a common motif in drug molecules. The ability to introduce diverse substituents at both the 2- and 6-positions makes this compound valuable for generating libraries of compounds for drug discovery. For instance, substituted aminomethylpyridines are precursors to various biologically active compounds.[11]

-

Ligands for Catalysis: Bipyridine and terpyridine-like structures, which can be synthesized from this precursor, are important ligands in coordination chemistry and catalysis.

-

Materials Science: Functionalized pyridines are used in the development of organic light-emitting diodes (OLEDs), sensors, and other advanced materials.

Conclusion

This compound possesses a rich and versatile reactivity profile, characterized by the orthogonal reactivity of its two bromine substituents. The bromomethyl group readily undergoes nucleophilic substitution, while the 2-bromo position is amenable to a variety of palladium-catalyzed cross-coupling reactions. This dual reactivity, coupled with the potential for sequential functionalization, makes it a highly valuable and strategic building block for the synthesis of a wide array of complex and functionally diverse pyridine-containing molecules. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors.

References

- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Stille reaction - Wikipedia [en.wikipedia.org]

- 10. Synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Expedient synthesis of 3-alkoxymethyl- and 3-aminomethyl-pyrazolo[3,4-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-Bromo-6-(bromomethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 2-Bromo-6-(bromomethyl)pyridine, a key heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this compound, this document leverages detailed spectroscopic information from its close structural analogs, 2-bromo-6-(hydroxymethyl)pyridine and 2-bromo-6-(chloromethyl)pyridine, as reported in peer-reviewed literature. This approach provides a robust framework for the characterization and utilization of the target compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| This compound (Predicted) | CDCl₃ | ~4.5 (s, 2H, -CH₂Br), ~7.4-7.8 (m, 3H, Pyridine-H) |

| 2-Bromo-6-(hydroxymethyl)pyridine (Experimental)[1] | CDCl₃ | 4.76 (s, 2H, -CH₂OH), 7.30 (d, 1H, Pyridine-H), 7.40 (d, 1H, Pyridine-H), 7.56 (t, 1H, Pyridine-H) |

| 2-Bromo-6-(chloromethyl)pyridine (Experimental)[1] | CDCl₃ | 4.65 (s, 2H, -CH₂Cl), 7.35 (d, 1H, Pyridine-H), 7.45 (d, 1H, Pyridine-H), 7.65 (t, 1H, Pyridine-H) |

| 2,6-Bis(bromomethyl)pyridine (Experimental)[2] | CDCl₃ | 4.53 (s, 4H, -CH₂Br), 7.36-7.38 (d, J=8.0 Hz, 2H, Pyridine-H), 7.68-7.71 (dd, J=7.5, 8.0 Hz, 1H, Pyridine-H) |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| This compound (Predicted) | CDCl₃ | ~33 (-CH₂Br), ~122, ~128, ~139 (Pyridine-C), ~158 (C-Br), ~160 (C-CH₂Br) |

| 2-Bromo-6-(hydroxymethyl)pyridine (Experimental)[1] | CDCl₃ | 63.5 (-CH₂OH), 120.2, 126.8, 138.9 (Pyridine-C), 141.8 (C-Br), 161.2 (C-CH₂OH) |

| 2-Bromo-6-(chloromethyl)pyridine (Experimental)[1] | CDCl₃ | 45.0 (-CH₂Cl), 121.5, 127.5, 139.2 (Pyridine-C), 142.1 (C-Br), 157.9 (C-CH₂Cl) |

| 2,6-Bis(bromomethyl)pyridine (Experimental)[2] | CDCl₃ | 33.8 (-CH₂Br), 123.1, 138.4 (Pyridine-C), 157.0 (C-CH₂Br) |

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data

| Compound | Ionization Method | [M+H]⁺ (Calculated) | [M+H]⁺ (Found) |

| This compound | ESI-TOF | 250.8969 | Not available |

| 2,6-Bis(bromomethyl)pyridine[2] | LC-TOF | 263.9024 | 263.9019 |

Infrared (IR) Spectroscopy

Table 4: Key Infrared Absorption Bands

| Compound | Sample Phase | Key Absorption Bands (cm⁻¹) |

| This compound (Predicted) | Solid/Liquid | ~3050 (Ar C-H stretch), ~1580, ~1550, ~1450 (Pyridine ring stretch), ~1200 (C-Br stretch), ~780 (Ar C-H bend) |

| 2-Bromo-6-(hydroxymethyl)pyridine (Experimental)[1] | Solid | 3290 (O-H stretch), 3055 (Ar C-H stretch), 1582, 1555, 1452 (Pyridine ring stretch), 1010 (C-O stretch), 785 (Ar C-H bend) |

| 2-Bromo-6-(chloromethyl)pyridine (Experimental)[1] | Solid | 3060 (Ar C-H stretch), 1580, 1558, 1450 (Pyridine ring stretch), 1250 (CH₂-Cl wag), 790 (Ar C-H bend), 690 (C-Cl stretch) |

Experimental Protocols

The synthesis of this compound can be achieved from commercially available 2-bromo-6-methylpyridine via a radical bromination reaction. A more controlled and higher-yielding approach involves the conversion of 2-bromo-6-(hydroxymethyl)pyridine. Below are detailed protocols for the synthesis of the key precursor and its subsequent conversion, adapted from established literature procedures[1][3].

Synthesis of 2-Bromo-6-(hydroxymethyl)pyridine[1]

This procedure is adapted from the work of Abou-Hassan et al. (2018).

-

Reaction Setup: A solution of 2,6-dibromopyridine in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

-

Grignard Formation: Isopropylmagnesium chloride lithium chloride complex (Turbo Grignard reagent) is added dropwise to the solution, and the reaction mixture is stirred at 0 °C. The progress of the mono-Grignard formation can be monitored by GC-MS.

-

Formylation: Paraformaldehyde is added to the reaction mixture, which is then allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure 2-bromo-6-(hydroxymethyl)pyridine.

Synthesis of this compound

This proposed synthesis is an adaptation of the chlorination procedure described by Abou-Hassan et al. (2018)[1], substituting the chlorinating agent with a suitable brominating agent.

-

Reaction Setup: To a solution of 2-bromo-6-(hydroxymethyl)pyridine in an anhydrous solvent such as dichloromethane or diethyl ether, a brominating agent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) is added dropwise at 0 °C under an inert atmosphere.

-

Reaction: The reaction mixture is stirred at 0 °C and gradually allowed to warm to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or GC-MS.

-

Work-up: The reaction is carefully quenched by pouring it onto ice-water. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

-

Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed in vacuo to yield the crude this compound, which can be further purified by column chromatography if necessary.

Visualizations

Synthetic Pathway

The following diagram illustrates the two-step synthesis of this compound from 2,6-dibromopyridine.

Caption: Synthesis of this compound.

Spectroscopic Analysis Workflow

The logical workflow for the characterization of a synthesized chemical compound is depicted below.

Caption: Workflow of Spectroscopic Analysis.

References

- 1. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons [mdpi.com]

- 2. 2,6-BIS(BROMOMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. CN109879815B - 2-bromo-6-aldehyde pyridine and preparation method thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the 1H NMR Spectrum of 2-Bromo-6-(bromomethyl)pyridine

This technical guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-6-(bromomethyl)pyridine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. This document presents predicted spectral data, a detailed experimental protocol for data acquisition, and a visual representation of the spin-spin coupling relationships within the molecule.

Data Presentation

The predicted 1H NMR spectral data for this compound is summarized in the table below. The data is referenced to a spectrum acquired at 300 MHz in deuterated chloroform (CDCl3).

| Chemical Shift (δ) ppm | Multiplicity | Integration (No. of Protons) | Coupling Constant (J) Hz | Assignment |

| 7.84 | Triplet (t) | 1H | 7.9 | H-4 |

| 7.69 | Doublet (d) | 1H | 7.8 | H-3 or H-5 |

| 7.60 | Doublet (d) | 1H | 7.8 | H-5 or H-3 |

| 4.50 | Singlet (s) | 2H | N/A | -CH2Br |

Experimental Protocols

The following is a standard protocol for the acquisition of a 1H NMR spectrum of this compound. This protocol is a general guideline and may be adapted based on the specific instrumentation and experimental requirements.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). For optimal spectral quality, the use of a high-purity deuterated solvent is recommended.

-

If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The data should be acquired on a 300 MHz (or higher field) NMR spectrometer.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field. This is crucial for obtaining high-resolution spectra with sharp peaks and minimal distortion.

-

Set the spectral width to an appropriate range to encompass all expected proton signals (e.g., 0-10 ppm).

-

The acquisition time should be set to at least 2-3 seconds to ensure adequate data point resolution.

-

A relaxation delay of 1-2 seconds between pulses is recommended to allow for full relaxation of the protons.

3. Data Acquisition:

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio. Typically, 16 to 64 scans are sufficient for a sample of this concentration.

-

The pulse angle should be set to a standard value, typically 90°.

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Perform a baseline correction to obtain a flat baseline.

-

Integrate the peaks to determine the relative number of protons corresponding to each signal.

-

Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (CDCl3 at 7.26 ppm).

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Visualization of Spin-Spin Coupling

The following diagram illustrates the logical relationships of the spin-spin coupling between the aromatic protons of this compound. This visualization aids in the interpretation of the splitting patterns observed in the 1H NMR spectrum.

Caption: Spin-spin coupling in this compound.

13C NMR Analysis of 2-Bromo-6-(bromomethyl)pyridine: A Technical Overview

Despite a comprehensive search of available scientific literature and spectral databases, specific 13C NMR data for 2-Bromo-6-(bromomethyl)pyridine could not be located. This technical guide will, therefore, provide a framework for the anticipated 13C NMR spectrum, detail a standard experimental protocol for its acquisition, and present a generalized workflow for NMR sample analysis. This information is intended to guide researchers in their own characterization of this compound.

While direct experimental values for this compound are not available, data from structurally similar compounds can provide an estimation of the expected chemical shifts. For instance, the related compound 2,6-bis(bromomethyl)pyridine shows 13C NMR signals at δ 33.8 (CH₂Br), 123.1 (C3/C5), 138.4 (C4), and 157.0 (C2/C6) ppm in CDCl₃. Another analogue, 2-bromo-6-chloromethylpyridine, displays chemical shifts at 45.7, 121.6, 127.5, 139.4, 141.4, and 157.8 ppm. Based on these comparisons, a predicted spectrum for this compound would feature distinct signals for the bromomethyl carbon, the five non-equivalent aromatic carbons, with the carbons directly bonded to the bromine atoms exhibiting the most significant downfield shifts.

Data Presentation

As no experimental data is available, a table of predicted 13C NMR chemical shifts for this compound is presented below for illustrative purposes. Actual experimental values may vary.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 (C-Br) | ~140-145 |

| C3 | ~122-128 |

| C4 | ~138-142 |

| C5 | ~120-125 |

| C6 (C-CH₂Br) | ~155-160 |

| CH₂Br | ~30-35 |

Experimental Protocols

A standard protocol for acquiring a 13C NMR spectrum of this compound would involve the following steps:

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.

-

Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition:

-

The 13C NMR spectrum would be recorded on a spectrometer operating at a standard frequency for carbon, such as 100 or 125 MHz.

-

The instrument would be tuned and shimmed to optimize the magnetic field homogeneity.

-

A standard proton-decoupled 13C NMR pulse sequence would be utilized.

-

Key acquisition parameters would include:

-

Pulse Angle: 30-45°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: A sufficient number of scans (typically several thousand) would be accumulated to achieve an adequate signal-to-noise ratio, owing to the low natural abundance of the ¹³C isotope.

-

Spectral Width: A spectral width of approximately 200-250 ppm would be set to encompass all expected carbon resonances.

-

Data Processing:

-

The acquired free induction decay (FID) would be Fourier transformed to generate the frequency-domain spectrum.

-

Phase correction and baseline correction would be applied to the spectrum.

-

The chemical shifts of the peaks would be referenced to the TMS signal at 0 ppm.

Mandatory Visualization

To illustrate the general process of NMR data acquisition and analysis, a logical workflow diagram is provided below.

Caption: A flowchart outlining the key stages of an NMR experiment.

An In-depth Technical Guide to the Mass Spectrometry of 2-Bromo-6-(bromomethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric properties of 2-Bromo-6-(bromomethyl)pyridine, a key reagent in synthetic organic chemistry and drug discovery. This document outlines the expected fragmentation patterns, experimental protocols for analysis, and a visual representation of its mass spectrometric behavior.

Introduction

This compound is a disubstituted pyridine derivative with the chemical formula C₆H₅Br₂N.[1] Its bifunctional nature, possessing both a bromo and a bromomethyl group, makes it a versatile building block for the synthesis of more complex molecules, including ligands for coordination chemistry and precursors for pharmaceutical compounds. Understanding its mass spectrometric behavior is crucial for reaction monitoring, purity assessment, and structural confirmation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₅Br₂N | |

| Molecular Weight | 250.92 g/mol | [2] |

| InChI Key | LSRDTCMNGSMEEI-UHFFFAOYSA-N | [2] |

| IUPAC Name | This compound |

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound, this technique provides valuable information about its molecular weight and structural features through fragmentation analysis.

Isotopic Pattern

A key characteristic in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive pattern for ions containing bromine atoms. For a molecule with two bromine atoms, such as this compound, the molecular ion region will exhibit a characteristic M:M+2:M+4 isotopic pattern with a relative intensity ratio of approximately 1:2:1.[3]

Predicted Fragmentation Pattern

A plausible fragmentation pathway is outlined in Table 2 and visualized in the diagram below.

| m/z | Ion Structure | Description |

| 250/252/254 | [C₆H₅Br₂N]⁺˙ | Molecular Ion |

| 171/173 | [C₆H₅BrN]⁺ | Loss of a Br radical |

| 92 | [C₆H₄N]⁺ | Loss of a second Br radical |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of this compound due to its volatility. A standard experimental protocol would involve the following steps:

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Gas Chromatography:

-

Injector: Split/splitless injector, operated at a temperature of 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-350.

-

Ion Source Temperature: 230 °C.

-

Interface Temperature: 280 °C.

-

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted electron ionization mass spectrometry fragmentation pathway of this compound.

Caption: Predicted EI-MS fragmentation pathway of this compound.

Conclusion

The mass spectrometric analysis of this compound is characterized by a distinct isotopic pattern due to the presence of two bromine atoms. While a published spectrum is not available, its fragmentation can be reliably predicted to involve the sequential loss of bromine radicals. The experimental protocol provided offers a robust method for obtaining a mass spectrum of this compound, which is essential for its identification and quality control in research and development settings.

References

Theoretical Insights into the Structure and Properties of 2,6-Bis(bromomethyl)pyridine: A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, owing to their unique electronic properties and ability to participate in a wide range of chemical interactions.[1] The substituted pyridine, 2,6-bis(bromomethyl)pyridine, is a versatile precursor in the synthesis of various organic molecules, including macrocycles and ligands for metal complexes.[2][3] Understanding the intrinsic molecular properties of this compound at a quantum mechanical level is crucial for predicting its reactivity, stability, and potential applications. This technical guide provides a comprehensive overview of the theoretical studies conducted on 2,6-bis(bromomethyl)pyridine, with a focus on its structural, vibrational, and electronic characteristics as elucidated by computational chemistry methods. While the primary focus of available theoretical research is on the di-substituted compound, the insights gained are invaluable for understanding the behavior of related mono-substituted analogs like 2-bromo-6-(bromomethyl)pyridine.

Computational Methodology

The primary theoretical investigation of 2,6-bis(bromomethyl)pyridine utilized Density Functional Theory (DFT), a robust computational method for studying the electronic structure of molecules.[1][4] The specific protocol employed is detailed below.

Experimental Protocol: Quantum Chemical Calculations

-

Initial Geometry: The initial molecular geometry of 2,6-bis(bromomethyl)pyridine was generated using standard geometrical parameters.[4]

-

Geometry Optimization: The structure was then optimized to find the minimum energy conformation without any constraints on the potential energy surface. This optimization was performed using the gradient corrected Density Functional Theory (DFT) with the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[4][5]

-

Basis Set: The 6-311G(d,p) basis set was employed for these calculations. This is a triple-zeta basis set that provides a good balance between accuracy and computational cost, and includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) to describe the anisotropy of the electron density.[1][4]

-

Software: The Gaussian 09 suite of programs was used to perform all the quantum chemical calculations.[4][5]

-

Vibrational Frequencies: Following the geometry optimization, the vibrational frequencies were calculated at the same level of theory (B3LYP/6-311G(d,p)) to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to enable the assignment of the infrared spectrum.[4] The calculated frequencies were scaled by a factor of 0.963 to compensate for the approximate treatment of electron correlation, basis set deficiencies, and anharmonicity.[4][5]

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated to determine the electronic band gap, which is a key indicator of chemical reactivity and kinetic stability.[4] Other electronic properties such as the dipole moment and Mulliken atomic charges were also computed.[4]

Data Presentation

The following tables summarize the key quantitative data obtained from the theoretical studies on 2,6-bis(bromomethyl)pyridine.

Table 1: Optimized Geometric Parameters (Bond Lengths and Bond Angles)

| Parameter | Bond Length (Å)[4] | Parameter | Bond Angle (°)[5] |

| C-C (ring) | 1.382 - 1.387 | C-C-C (ring) | 118.4 - 120.8 |

| C-N (ring) | 1.334 - 1.343 | C-N-C (ring) | 118.5 |

| C-C (side chain) | 1.496 | C-C-N (ring) | 120.7 - 122.3 |

| C-H (ring) | 1.083 | H-C-C (ring) | 119.5 - 120.8 |

| C-H (side chain) | 0.930 | H-C-H (side chain) | 109.0 |

| C-Br | 1.950 - 1.956 | C-C-Br | 111.2 |

Table 2: Calculated Electronic and Thermodynamic Properties

| Property | Value |

| Total Energy (a.u.)[4] | -5474.0925 |

| HOMO Energy (eV)[4] | Not explicitly stated in eV |

| LUMO Energy (eV)[4] | Not explicitly stated in eV |

| HOMO-LUMO Gap (eV)[4] | 4.65 |

| Dipole Moment (Debye)[4] | 4.2863 (another calculation gives 6.6832) |

Table 3: Selected Calculated Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹)[4] |

| C-H stretching | 2998, 3057, 3069, 3072, 3078 |

| H-C-H scissoring | 1406, 1415 |

| Ring deformation | 1557, 1567 |

| In-plane bending | 1042, 1064 |

Mandatory Visualization

The following diagrams illustrate the logical workflow of the theoretical studies described and the molecular structure of 2,6-bis(bromomethyl)pyridine.

Caption: Workflow for the theoretical study of 2,6-bis(bromomethyl)pyridine.

Conclusion

The theoretical studies on 2,6-bis(bromomethyl)pyridine using DFT with the B3LYP functional and a 6-311G(d,p) basis set have provided significant insights into its molecular structure, vibrational spectra, and electronic properties. The calculated geometric parameters are in good agreement with experimental data where available, validating the computational approach. The analysis of the frontier molecular orbitals (HOMO-LUMO) reveals a significant energy gap, which is indicative of the molecule's kinetic stability. The calculated vibrational frequencies have been used to assign the experimental infrared spectrum, providing a detailed understanding of the molecule's vibrational modes. These computational results are invaluable for understanding the fundamental properties of 2,6-bis(bromomethyl)pyridine and can guide its application in the design and synthesis of new functional molecules for the pharmaceutical and materials science industries. Further theoretical investigations, particularly on the mono-substituted this compound, would be beneficial to draw direct comparisons and further enrich our understanding of this class of compounds.

References

Quantum Chemical Insights into Pyridine Derivatives: A Technical Guide for Drug Discovery and Materials Science

Abstract

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, owing to their diverse biological activities and unique electronic properties.[1][2] This technical guide provides a comprehensive overview of the application of quantum chemical methods to the study of pyridine derivatives, with a focus on elucidating structure-activity relationships, predicting molecular properties, and guiding the design of novel compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed exploration of theoretical and computational approaches, experimental validation, and practical applications. Key topics include Density Functional Theory (DFT) calculations, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular docking studies, supplemented with detailed experimental protocols and data presented in a clear, comparative format.

Introduction to Pyridine Derivatives

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and functional materials.[2] Its unique electronic structure, characterized by the electronegative nitrogen atom, imparts properties such as basicity, the ability to participate in hydrogen bonding, and a distinct reactivity pattern compared to benzene.[2] These characteristics make pyridine derivatives versatile building blocks in drug design, where they are found in drugs with a wide range of therapeutic applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1][3][4] In materials science, the electron-accepting nature of the pyridine ring is exploited in the design of organic electronics, sensors, and catalysts.

Quantum chemical studies provide a powerful computational lens to investigate the electronic structure, reactivity, and spectroscopic properties of pyridine derivatives at the atomic level. These methods allow for the calculation of a wide range of molecular descriptors that are crucial for understanding and predicting the behavior of these compounds, thereby accelerating the design and discovery process.

Theoretical and Computational Methodologies

A variety of computational methods are employed to study pyridine derivatives, each with its own balance of accuracy and computational cost.

Density Functional Theory (DFT)

DFT is a workhorse of modern computational chemistry, offering a good compromise between accuracy and computational efficiency for studying medium- to large-sized molecules like pyridine derivatives.[5] This method is used to determine the electronic structure of molecules, enabling the calculation of optimized geometries, vibrational frequencies, and a host of electronic properties.[6]

A common approach involves geometry optimization using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p) or 6-31G(d,p).[6][7] The choice of functional and basis set can influence the accuracy of the results. For instance, the B3LYP functional is a hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation.[8] The 6-311++G(d,p) basis set is a triple-zeta basis set with diffuse and polarization functions, which are important for accurately describing systems with lone pairs and for calculating properties like electron affinity and polarizability.

Key molecular properties calculated using DFT include:

-

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These frontier molecular orbitals are crucial for understanding the chemical reactivity and electronic transitions of a molecule.[9] The energy gap between HOMO and LUMO is an indicator of molecular stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electrophilic and nucleophilic sites.

-

Natural Bond Orbital (NBO) analysis: NBO analysis is used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule.[10]

-

Thermochemical properties: DFT can be used to calculate thermodynamic properties such as enthalpy, entropy, and Gibbs free energy, which are essential for studying reaction mechanisms and predicting the spontaneity of reactions.[5]

Quantitative Structure-Activity Relationship (QSAR)